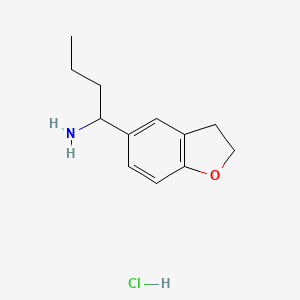

1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride

Description

1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride is a synthetic amine derivative featuring a 2,3-dihydrobenzofuran core linked to a straight-chain butan-1-amine group. This compound is of interest in medicinal chemistry for its structural similarity to psychoactive phenethylamines and benzofuran-based therapeutics, though its specific applications remain under investigation.

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-3-11(13)9-4-5-12-10(8-9)6-7-14-12;/h4-5,8,11H,2-3,6-7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAYQJZFFSPGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC2=C(C=C1)OCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Cellular Effects

The effects of 1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. The compound modulates gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes. These cellular effects highlight the potential of this compound in modulating cellular functions and treating metabolic disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, the compound inhibits monoamine oxidase, resulting in increased levels of neurotransmitters like serotonin and dopamine. It also activates certain signaling pathways by binding to G-protein coupled receptors, leading to downstream effects on gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that it can induce sustained changes in cellular functions, such as prolonged activation of signaling pathways and persistent alterations in gene expression. These temporal effects suggest that this compound may have potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and improve mood by modulating neurotransmitter levels. At higher doses, it can induce toxic effects, such as neurotoxicity and hepatotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported across cell membranes by specific transporters, such as organic cation transporters. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the bioavailability and therapeutic potential of this compound .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. It can also be transported to other subcellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. These localization patterns are crucial for understanding the cellular mechanisms of this compound .

Biological Activity

1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride, also known as 5-APDB HCl, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, examining its pharmacodynamics, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1864056-78-9

- Molecular Formula : C11H15ClN O

- Molecular Weight : 213.70 g/mol

Research indicates that this compound exhibits significant activity on the central nervous system (CNS). It is hypothesized to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine.

Neurotransmitter Interaction

The compound has been shown to act as a selective agonist for the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune tissues. This interaction suggests potential applications in modulating inflammatory responses without central side effects commonly associated with CB1 agonists .

Antinociceptive Effects

A study exploring the antinociceptive properties of similar compounds demonstrated that derivatives of dihydrobenzofuran effectively reduced pain responses in animal models. The antinociceptive effects were attributed to their ability to modulate pain pathways through serotonin receptor activation .

Case Studies

- Neuropathic Pain Models : In vivo studies using neuropathic pain models indicated that compounds structurally related to this compound significantly alleviated pain symptoms. The active enantiomer was identified as crucial for these effects, highlighting the importance of stereochemistry in pharmacological activity .

- Inflammatory Response Modulation : Another study focused on the immunomodulatory effects of similar compounds showed that they could enhance the immune response in murine models by increasing levels of cytokines such as TNF-alpha and IL-2. This suggests a potential role for this compound in treating inflammatory conditions .

Pharmacological Profile

| Property | Description |

|---|---|

| Agonist Activity | Selective CB2 receptor agonist |

| Antinociceptive Effects | Significant reduction in pain responses |

| Immunomodulatory Effects | Enhances immune response via cytokine modulation |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Its structural similarity to other biologically active compounds suggests that it may exhibit various therapeutic effects.

Neuropharmacology

Research indicates that compounds similar to 1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride can interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions are crucial for developing treatments for neurological disorders such as depression and anxiety.

Case Study: Antidepressant Activity

A study conducted on related benzofuran derivatives demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonergic and noradrenergic systems, suggesting that this compound could have similar effects .

Antitumor Activity

Preliminary research has indicated that benzofuran derivatives possess antitumor properties. The compound's ability to inhibit cancer cell proliferation has been explored in vitro.

Case Study: In Vitro Antitumor Screening

In a study assessing various benzofuran derivatives for cytotoxicity against cancer cell lines, this compound showed promising results against breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

Inflammation plays a significant role in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

Case Study: Inhibition of Pro-inflammatory Cytokines

A recent investigation into the anti-inflammatory effects of benzofuran compounds found that this compound significantly reduced levels of pro-inflammatory cytokines in murine models of inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Key Observations:

- Molecular Weight and Branching: The analog’s methyl branch increases its molecular weight by 14 g/mol compared to the target compound.

- Stability and Commercial Viability : The discontinuation of the analog may reflect issues with stability, bioavailability, or synthesis scalability, positioning the target compound as a more viable candidate for further study.

Hypothesized Pharmacological Differences

While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:

- Receptor Binding : The straight-chain amine in the target compound may exhibit different binding kinetics (e.g., to serotonin or dopamine receptors) compared to the branched analog, which could alter potency or selectivity.

- Metabolic Stability : The absence of a methyl group in the target compound might reduce steric hindrance, accelerating metabolic degradation or altering cytochrome P450 interactions.

Solubility and Bioavailability Predictions

- Aqueous Solubility : The target compound’s lower molecular weight and linear chain could improve water solubility relative to the bulkier analog, though this depends on counterion effects and crystal packing.

- Lipophilicity (LogP) : The analog’s branched chain likely increases lipophilicity, which may enhance blood-brain barrier permeability but reduce solubility in aqueous media.

Preparation Methods

Key Synthetic Strategies

The synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride generally involves two major stages:

- Construction of the 2,3-dihydrobenzofuran core.

- Introduction of the butan-1-amine side chain at the 5-position of the dihydrobenzofuran ring.

Preparation of the 2,3-Dihydrobenzofuran Core

A well-documented approach to synthesizing the dihydrobenzofuran nucleus involves the cyclization of appropriately substituted benzoyl derivatives or phenolic precursors.

- Starting from 2,3,4-trimethoxybenzoic acid, conversion to a diazomethyl ketone intermediate is achieved using diazomethane under controlled conditions.

- Subsequent cyclization in acetic acid yields the benzofuranone intermediate.

- Catalytic hydrogenation (Pd/C, H2) reduces the benzofuranone to 2,3-dihydrobenzofuran with excellent yields.

- Demethylation and functional group manipulations (e.g., with boron trichloride) allow for selective hydroxylation or further substitution on the aromatic ring, critical for positioning the side chain at the 5-position.

This sequence is summarized in the following table:

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Diazomethane, (COCl)2, Et2O | Diazomethyl ketone | Quantitative | Careful temperature control required |

| 2 | Acetic acid, heat | Benzofuranone | ~77 | Crystallization for purification |

| 3 | Pd/C, H2, EtOH | 2,3-Dihydrobenzofuran | Excellent | Catalytic hydrogenation |

| 4 | BCl3, CH2Cl2, quench with MeOH | Demethylated phenol intermediate | Moderate | Avoid aqueous workup to prevent decomposition |

Introduction of the Butan-1-amine Side Chain

The side chain is typically introduced via acylation followed by reductive amination or direct amination of an intermediate ketone or aldehyde derivative.

- Acylation of the aromatic ring with butanoyl chloride in the presence of Lewis acids (e.g., zinc oxide and zinc chloride) in dichloromethane at low temperatures (0–5 °C) yields the corresponding ketone intermediate (1-(2,3-dihydrobenzofuran-5-yl)butan-1-one).

- This intermediate can be selectively reduced and converted to the corresponding amine hydrochloride.

Typical Reaction Conditions and Yields:

| Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | Butanoyl chloride, ZnO, ZnCl2, DCM, 0–5 °C, 5 h | ~75 | High purity (>99% GC) ketone obtained |

| Selective reduction | Catalytic hydrogenation or hydride reagents | Variable | Reduction to alcohol or amine precursor |

| Amination | Reductive amination or nucleophilic substitution with ammonia or amine source | Not specified | Conversion to amine hydrochloride salt |

Alternative One-Pot Synthetic Methods

Recent literature describes innovative one-pot multistep processes combining Overman rearrangement and ring-closing metathesis (RCM) for synthesizing related benzofuran derivatives with amino substituents.

- Thermally mediated Overman rearrangement of allylic trichloroacetimidates bearing 2-allyloxyaryl groups, followed by RCM using Grubbs second-generation catalyst, affords 5-amino-substituted dihydrobenzofuran derivatives.

- This method provides a streamlined route with improved yields (up to 63% overall or higher with optimized conditions) and avoids intermediate purification steps.

- The process is sensitive to acidic conditions; neutral alumina filtration is preferred over silica gel to prevent decomposition.

Summary Table of Preparation Methods

| Method Type | Key Steps | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Stepwise Cyclization & Acylation | Diazomethyl ketone formation, cyclization, acylation with butanoyl chloride | Diazomethane, AcOH, ZnO/ZnCl2, DCM, low temp | 70–85 | High purity, well-established | Multi-step, requires careful handling |

| Catalytic Hydrogenation & Demethylation | Pd/C hydrogenation, BCl3 demethylation | Pd/C, H2, BCl3, CH2Cl2 | High | Efficient ring formation and functionalization | Sensitive to moisture and acids |

| One-pot Overman Rearrangement & RCM | Allylic trichloroacetimidate rearrangement, RCM with Grubbs catalyst | Thermal, Pd(II) or thermal Overman, Grubbs II catalyst | Up to 63–98 | Streamlined synthesis, fewer purifications | Requires specialized catalysts |

Research Findings and Notes

- The Friedel-Crafts acylation of benzodioxole derivatives with butanoyl chloride under zinc oxide and zinc chloride catalysis is a robust method yielding ketone intermediates with high purity suitable for further transformations.

- Catalytic hydrogenation of benzofuranones to dihydrobenzofurans proceeds in excellent yields, facilitating the preparation of the core structure.

- Demethylation with boron trichloride requires careful quenching and workup to avoid decomposition of sensitive intermediates.

- One-pot methods integrating Overman rearrangement and RCM represent a promising approach for synthesizing amino-substituted dihydrobenzofurans, improving overall efficiency and yield.

- Handling of intermediates such as allylic trichloroacetimidates demands neutral alumina filtration to prevent acid-catalyzed decomposition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,3-Dihydrobenzofuran-5-yl)butan-1-amine hydrochloride?

- Methodological Answer : A multi-step synthesis starting from 2,3-dihydrobenzofuran derivatives is commonly employed. Key steps include:

- Lithiation of dihydrobenzofuran precursors using n-BuLi in THF at −78 °C to activate electrophilic substitution sites .

- Coupling with aldehydes or brominated intermediates (e.g., 5-bromo-2-methoxybenzaldehyde) under reflux conditions .

- Reduction of intermediates with LiAlH4 or catalytic hydrogenation to generate the amine moiety .

- Final hydrochlorination using HCl or SOCl2 in solvents like CH2Cl2 .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-reduction or side reactions.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phases typically include water/acetonitrile gradients with 0.1% formic acid to enhance peak resolution .

- Structural Confirmation : Employ 1H/13C NMR (DMSO-d6 or CDCl3) to verify dihydrobenzofuran aromaticity and amine proton shifts. For example, the benzylic proton adjacent to the amine group appears as a triplet (δ ~3.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms the molecular ion ([M+H]+) and HCl adducts .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid skin contact due to potential amine reactivity .

- Storage : Store in airtight containers under argon at 2–8 °C to prevent hygroscopic degradation. Compatibility testing with common lab materials (e.g., HDPE) is recommended .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials, such as methyl (S)-3-amino-2,3-dihydrobenzofuran-5-carboxylate, to control stereochemistry during alkylation steps .

- Chromatographic Separation : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC. Solvent systems like hexane/isopropanol (90:10) with 0.1% diethylamine enhance enantiomer separation .

Q. What strategies mitigate instability in aqueous buffers during bioactivity assays?

- Methodological Answer :

- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% bovine serum albumin (BSA) to reduce non-specific binding and hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS monitoring. Hydrolysis of the dihydrobenzofuran ring is a critical degradation pathway .

- Lyophilization : Pre-formulate the compound with cryoprotectants (e.g., trehalose) for long-term storage in biological matrices .

Q. How are contradictions in pharmacological data resolved for this compound?

- Methodological Answer :

- Dose-Response Analysis : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor binding specificity. For example, discrepancies in serotonin receptor affinity may arise from assay-specific detection limits .

- Metabolite Interference : Characterize metabolites via LC-MS/MS after incubating the compound with liver microsomes. Phase I metabolites (e.g., N-dealkylated products) can exhibit off-target activity .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess reproducibility across experimental replicates .

Q. What analytical challenges arise in quantifying trace impurities?

- Methodological Answer :

- Impurity Profiling : Use UPLC-QTOF-MS with a BEH C18 column (1.7 µm particles) for high-resolution separation. Common impurities include residual alkyl halides from synthesis (e.g., 3-chloro-N,N-dimethylpropan-1-amine) .

- Detection Limits : Optimize solid-phase extraction (SPE) protocols with Oasis HLB cartridges to concentrate impurities. Recovery rates >85% are achievable with methanol/water elution gradients .

- Quantitation : Validate methods per ICH Q2(R1) guidelines, ensuring linearity (R² >0.995) across 0.1–10 µg/mL ranges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.